molecular formula C10H8N2O3 B6195571 methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate CAS No. 2090052-95-0

methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate

Cat. No.: B6195571
CAS No.: 2090052-95-0
M. Wt: 204.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that features an imidazo[1,2-a]pyridine core This structure is significant in medicinal chemistry due to its presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization at specific positions. One common method includes the condensation of 2-aminopyridine with an aldehyde under acidic conditions to form the imidazo[1,2-a]pyridine scaffold. Subsequent formylation and esterification steps yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for their application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazo[1,2-a]pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects. The exact pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their biological activities.

    Indole derivatives: These compounds have a similar heterocyclic structure and are also widely studied for their biological activities.

Uniqueness

Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its formyl and ester groups allow for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

2090052-95-0

Molecular Formula

C10H8N2O3

Molecular Weight

204.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.